N,N-dimethyl-2-(phenylsulfonyl)ethanamine
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Overview
Description
N,N-dimethyl-2-(phenylsulfonyl)ethanamine is an organic compound with the molecular formula C10H15NO2S. . This compound features a sulfonyl group attached to an ethanamine backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(phenylsulfonyl)ethanamine typically involves the reaction of N,N-dimethylethanamine with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(phenylsulfonyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N,N-dimethyl-2-(phenylsulfonyl)ethanamine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(phenylsulfonyl)ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. In pharmaceutical applications, it may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-propanamine: A tertiary amine with similar structural features but lacking the sulfonyl group.
N-propyl-1-propanamine: Another tertiary amine with different alkyl substituents.
Uniqueness
N,N-dimethyl-2-(phenylsulfonyl)ethanamine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
3405-93-4 |
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Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H15NO2S/c1-11(2)8-9-14(12,13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
JWDDTXKJYCAQLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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